5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid
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Overview
Description
5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring, which is connected to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide under flow conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable flow synthesis techniques. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Reactions involving the substitution of functional groups on the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium-catalyzed direct arylation using iodo-, bromo-, and chloro(hetero)aromatics.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-biofilm activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The compound’s structure allows it to interfere with biofilm formation in bacteria such as Staphylococcus aureus, inhibiting biofilm formation by up to 79% at certain concentrations . The exact molecular pathways and targets are still under investigation, but its ability to disrupt microbial processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Macrooxazole A: Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate.
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Comparison: 5-(2,4-Dimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H11NO5 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-7-3-4-8(9(5-7)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
ZXOKESZQUFKEMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)OC |
Origin of Product |
United States |
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